molecular formula C18H14ClNO B1452752 8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160254-13-6

8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1452752
CAS No.: 1160254-13-6
M. Wt: 295.8 g/mol
InChI Key: IAGJAEMEVTWLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.77 . It is a specialty product used for proteomics research .

Scientific Research Applications

Chemical Transformations and Biological Potential

  • Chemical Transformations of Quinoline Derivatives : A study explored the transformations of 4-N-arylamino-4-(8-quinolinyl)-l-butenes and 3-aryl-2-(8-quinolinyl)-4-thiazolidinones, focusing on reactions like N-furoylation, N-allylation, amino-Claisen transposition, and aldol reactions to prepare C-8 substituted quinolines. These compounds have shown potential for biological activity, which highlights the significance of 8-substituted quinolines in pharmaceutical applications (Méndez, Kouznetsov, Poveda, Yolacan, Öcal, & Aydogan, 2001).

Oxidation Studies and Analytical Applications

  • Oxidation of Quinoline Derivatives with Vanadium(V) : Research on the oxidation of quinoline derivatives, including 8-quinolinol and 2-methyl-8-quinolinol, with vanadium(V) in sulfuric acid demonstrated the importance of substitution at the 8-position. This study provided insights into analytical applications through back-titration methods, emphasizing the role of these derivatives in analytical chemistry (Assamoi, Hamon, & Likforman, 1988).

Polymer Synthesis and Antimicrobial Activity

  • Synthesis of Copolymers and Their Antimicrobial Activity : A study focused on synthesizing copolymers using 4-chloro-3-methyl phenyl methacrylate and 8-quinolinyl methacrylate. These copolymers exhibited antimicrobial activity against bacteria, fungi, and yeast, indicating their potential use in biomedical applications (Patel, Patel, Ray, & Patel, 2005).

Structural Studies and Complex Formation

  • Structural Studies of Quinoline Derivatives : Research on the condensation of quinoline and isoxazoles demonstrated the introduction of carbon functions to quinolines, leading to derivatives with varied side chains. These studies are significant for understanding the structural aspects and potential applications in material science (Yamanaka, Egawa, & Sakamoto, 1978).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound and the recommended safety precautions.

Properties

IUPAC Name

8-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c1-11-6-8-13(9-7-11)16-10-15(18(19)21)14-5-3-4-12(2)17(14)20-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGJAEMEVTWLRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 3
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
8-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.